Cefaclor EP Impurity G
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Overview
Description
Preparation Methods
The synthesis of Cefaclor EP Impurity G involves complex chemical reactions. While specific synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the preparation of such impurities typically involves the use of advanced organic synthesis techniques. Industrial production methods ensure the compound is devoid of undesired impurities, maintaining its integrity for research purposes .
Chemical Reactions Analysis
Cefaclor EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired outcome. For instance, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cefaclor EP Impurity G is widely used in scientific research, particularly in the pharmaceutical industry. It is utilized for analytical method development, method validation, and quality control applications. This compound is essential for the development of Abbreviated New Drug Applications (ANDA) and during the commercial production of Cefaclor. Additionally, it plays a crucial role in stability studies and the identification of unknown impurities .
Mechanism of Action
The mechanism of action of Cefaclor EP Impurity G is similar to that of Cefaclor. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefaclor EP Impurity G can be compared with other cephalosporin impurities, such as those found in Cefaclor, Cephalexin, and Cefadroxil. Each of these compounds has unique properties and applications. For instance, while this compound is used primarily for analytical and quality control purposes, other cephalosporin impurities may have different roles in pharmaceutical research and development .
Similar Compounds
- Cefaclor
- Cephalexin
- Cefadroxil
These compounds share structural similarities but differ in their specific applications and properties.
Biological Activity
Cefaclor EP Impurity G, known as the 2S-isomer, is a notable impurity associated with the second-generation cephalosporin antibiotic cefaclor. Understanding its biological activity is crucial for assessing the safety and efficacy of cefaclor formulations, especially in regulatory contexts. This article presents a detailed examination of the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant research findings.
Overview of Cefaclor
Cefaclor is a beta-lactam antibiotic that exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. It operates primarily by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) . The presence of impurities like this compound raises questions regarding their potential impact on the pharmacological profile of the drug.
Antibacterial Spectrum
This compound has been evaluated for its antibacterial activity, particularly in comparison to cefaclor itself. Studies indicate that cefaclor is effective against several bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae
The antibacterial spectrum of cefaclor suggests that it retains significant activity against pathogens commonly associated with respiratory and skin infections .
Cefaclor, along with its impurities, exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. This process involves:
- Binding to PBPs, crucial for cell wall integrity.
- Inducing cell lysis through autolytic enzymes once cell wall synthesis is disrupted .
The specific contribution of this compound to this mechanism remains under investigation; however, understanding its structural similarities to cefaclor may provide insights into its potential biological effects.
In Vitro Studies
Research has demonstrated that cefaclor exhibits varying degrees of effectiveness depending on the bacterial strain and environmental conditions. For instance:
- In vitro susceptibility tests showed that cefaclor was particularly effective against E. coli and Klebsiella pneumoniae, outperforming other cephalosporins like cephalexin .
- Enzymatic hydrolysis experiments indicated that cefaclor is a substrate for several beta-lactamases, which can influence its efficacy against resistant strains .
These studies highlight the importance of evaluating impurities like this compound in terms of their potential to affect the overall antibacterial activity.
Comparative Analysis
A comparative analysis was conducted focusing on the retention times and relative areas of various cefaclor impurities, including this compound. The following table summarizes key findings from chromatographic studies:
Compound | Retention Time (min) | Relative Area (%) |
---|---|---|
Cefaclor Z-isomer | 5.16 | 89.23 |
Cefaclor E-isomer | 6.74 | 9.67 |
This compound | TBD | TBD |
Impurity A | 2.81 | 0.14 |
Impurity B | 3.50 | 0.28 |
Note: TBD indicates values that require further investigation or are not yet determined.
Regulatory Considerations
The presence of impurities like this compound in pharmaceutical formulations must comply with regulatory standards set by organizations such as the FDA and ICH . These regulations ensure that impurities do not compromise the safety or efficacy of the drug product.
Properties
CAS No. |
67308-21-8 |
---|---|
Molecular Formula |
C16H17N3O4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 |
InChI Key |
LROYCRSHQNGOQU-XOGJBXBPSA-N |
SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Isomeric SMILES |
C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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